6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Overview
Description
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives involves several strategies, including the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents to yield quaternary salts with significant yields ranging from 58–85%. These methodologies have enabled the creation of a wide array of compounds with diverse biological activities (Demchenko et al., 2021). Another approach involves the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at C-7, showcasing the chemical versatility of this scaffold (Gallagher & Adams, 1989).
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been characterized extensively using techniques such as 1H NMR, 13C NMR, and LC-MS. These techniques confirm the identity and purity of synthesized compounds, which is crucial for further applications in medicinal chemistry and drug development.
Chemical Reactions and Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives undergo various chemical reactions, including nitration to produce nitro derivatives and further functionalization. These reactions demonstrate the compound's reactivity and its potential for derivatization into more complex molecules with enhanced biological activities (Kavina et al., 2018).
Scientific Research Applications
Antibacterial and Antifungal Activity
A study by Demchenko et al. (2021) on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated significant antibacterial and antifungal properties. These compounds, including variants of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, were effective against various bacteria and fungi, such as Staphylococcus aureus and Escherichia coli. One compound in particular showed broad activity and low toxicity in mice (Demchenko et al., 2021).
Chemical Synthesis and Functionalization
Gallagher and Adams (1989) discussed the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at the C-7 position. This study highlights the chemical versatility of these compounds in reactions with various reagents (Gallagher & Adams, 1989).
Nitro Derivative Synthesis
Kavina, Sizov, and Yakovlev (2018) explored the nitration of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to various nitro derivatives. This process demonstrates the compound's potential in creating diverse chemical structures with different properties (Kavina et al., 2018).
Novel Structural Transformation
Sasaki, Ohno, and Ito (1983) reported on the synthesis of fused imidazoles, including 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, through intramolecular ring transformation. This study showcases the compound's adaptability in forming complex heterocyclic structures (Sasaki et al., 1983).
Neuroprotective Properties
Graczyk et al. (2005) explored the neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Their findings indicate the potential of these compounds in neuroprotection, with specific focus on their inhibitory effects on JNK3, an enzyme involved in neuronal survival and death (Graczyk et al., 2005).
Safety And Hazards
Future Directions
The future directions for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole could involve exploring its potential applications in various fields. For instance, this fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-3-5-8(6)4-1/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWETXQBHVRWLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439869 | |
Record name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
CAS RN |
59646-16-1 | |
Record name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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